Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
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Overview
Description
Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[4,5-C]pyridine core, followed by the introduction of the dichlorophenyl group and the butanedioate moiety. Common reagents and catalysts used in these reactions include palladium catalysts, protecting groups, and various solvents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2S)-2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate: Unique due to its specific functional groups and structural features.
Other Imidazo[4,5-C]pyridine Derivatives: Share the imidazo[4,5-C]pyridine core but differ in substituents and functional groups.
Dichlorophenyl Compounds: Contain the dichlorophenyl group but vary in other structural aspects.
Uniqueness
This compound is unique due to its combination of the imidazo[4,5-C]pyridine core, dichlorophenyl group, and butanedioate moiety. This unique structure may confer specific properties and activities not observed in similar compounds.
Properties
Molecular Formula |
C19H20Cl2N4O5 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C19H20Cl2N4O5/c1-29-14(26)8-13(18(27)30-2)24-19(28)25-7-6-12-16(23-9-22-12)17(25)10-4-3-5-11(20)15(10)21/h3-5,9,13,17H,6-8H2,1-2H3,(H,22,23)(H,24,28)/t13-,17?/m0/s1 |
InChI Key |
YECWUUMZBGMGCB-CWQZNGJJSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)Cl)Cl)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)Cl)Cl)N=CN2 |
Origin of Product |
United States |
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